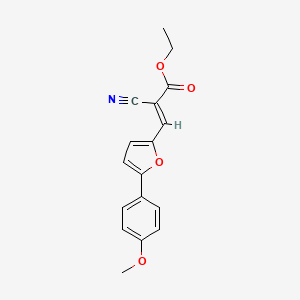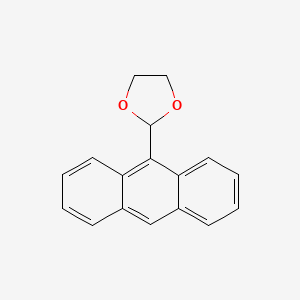
1,3-Dioxolane, 2-(9-anthracenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolane, 2-(9-anthracenyl)- is an organic compound with the molecular formula C17H14O2 It is a derivative of 1,3-dioxolane, where one of the hydrogen atoms is replaced by a 9-anthracenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dioxolane, 2-(9-anthracenyl)- can be synthesized through the condensation of 9-anthracenecarboxaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring. Common acid catalysts used in this reaction include p-toluenesulfonic acid and sulfuric acid .
Industrial Production Methods
Industrial production of 1,3-dioxolane derivatives often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxolane, 2-(9-anthracenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Nitroanthracene, bromoanthracene, etc.
Aplicaciones Científicas De Investigación
1,3-Dioxolane, 2-(9-anthracenyl)- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-dioxolane, 2-(9-anthracenyl)- involves its interaction with various molecular targets. The anthracene moiety can intercalate into DNA, affecting its structure and function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: Another cyclic acetal with similar stability but different reactivity due to the absence of the anthracenyl group.
1,3-Dioxolane: The parent compound without the anthracenyl substitution, used primarily as a solvent and in polymer synthesis.
Anthracene: A polycyclic aromatic hydrocarbon with significant fluorescence properties, used in organic electronics and as a precursor for dyes.
Uniqueness
1,3-Dioxolane, 2-(9-anthracenyl)- is unique due to the combination of the dioxolane ring and the anthracenyl group, which imparts both stability and reactivity. This dual functionality makes it a valuable compound in various applications, from organic synthesis to materials science.
Propiedades
Número CAS |
4764-28-7 |
|---|---|
Fórmula molecular |
C17H14O2 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
2-anthracen-9-yl-1,3-dioxolane |
InChI |
InChI=1S/C17H14O2/c1-3-7-14-12(5-1)11-13-6-2-4-8-15(13)16(14)17-18-9-10-19-17/h1-8,11,17H,9-10H2 |
Clave InChI |
RDPZFVZDKKOOAA-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



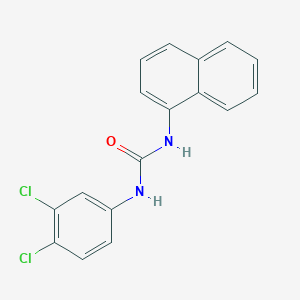


![N,N,N-Trimethyl-7,7-dioxo-7lambda~6~-thiabicyclo[4.2.0]octan-1-aminium iodide](/img/structure/B11947364.png)

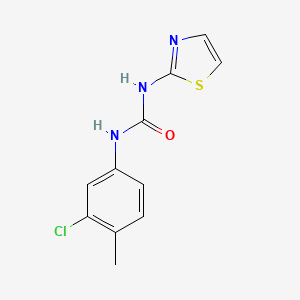
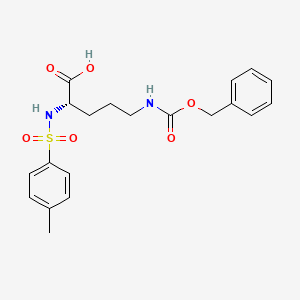
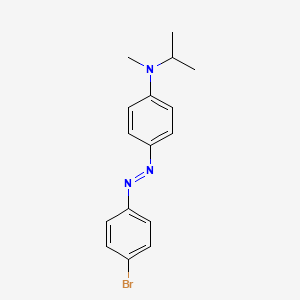
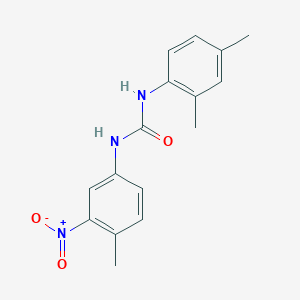


![2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide](/img/structure/B11947426.png)
